molecular formula C16H10F2N4O2 B2990609 2-cyano-3-[1-(2-cyanoethyl)-3-(3,4-difluorophenyl)-1H-pyrazol-4-yl]prop-2-enoic acid CAS No. 926241-00-1

2-cyano-3-[1-(2-cyanoethyl)-3-(3,4-difluorophenyl)-1H-pyrazol-4-yl]prop-2-enoic acid

Cat. No.: B2990609
CAS No.: 926241-00-1
M. Wt: 328.279
InChI Key: YBZKOLHOMUUEFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-3-[1-(2-cyanoethyl)-3-(3,4-difluorophenyl)-1H-pyrazol-4-yl]prop-2-enoic acid is a useful research compound. Its molecular formula is C16H10F2N4O2 and its molecular weight is 328.279. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Heterocyclic Compound Formation

2-Cyano-3-[1-(2-cyanoethyl)-3-(3,4-difluorophenyl)-1H-pyrazol-4-yl]prop-2-enoic acid serves as a precursor in the synthesis of complex organic compounds, especially in the formation of heterocyclic compounds. This compound, due to its functional groups, participates in various chemical reactions leading to the creation of novel organic structures. For example, the cyano group (–CN) can undergo nucleophilic addition reactions, while the enoic acid moiety can engage in Michael addition reactions, contributing to the synthesis of diverse heterocycles with potential biological activities (Youssef et al., 2004).

Material Science and Dye Formation

In material science, this compound finds application in the synthesis of specific dyes and pigments. The structural components of this compound allow for the creation of dyes with unique chromophoric properties. These dyes can be utilized in various industries, including textiles, inks, and plastics, providing materials with desired coloration and stability under different environmental conditions (Kotteswaran, Senthil Pandian, & Ramasamy, 2016).

Biological Research and Pharmaceutical Applications

Although the request specifically excludes information related to drug use, dosage, and side effects, it's worth noting that compounds with similar structures to this compound often have significant biological and pharmaceutical relevance. They can be part of the synthesis pathways for developing new drugs and understanding biological mechanisms. The presence of the difluorophenyl and pyrazole groups in such compounds can be crucial for binding to biological targets, leading to potential therapeutic effects.

Catalysis and Chemical Reactions

This compound can also act as a ligand or catalyst in chemical reactions. The specific functional groups present in its structure might coordinate with metals or other chemical entities, facilitating catalytic processes. These processes are essential in creating more efficient and selective synthetic pathways, reducing the environmental impact of chemical manufacturing, and enhancing the overall sustainability of the chemical industry.

For detailed exploration of these applications and to access more scientific papers, you can visit consensus.app.

Properties

IUPAC Name

(E)-2-cyano-3-[1-(2-cyanoethyl)-3-(3,4-difluorophenyl)pyrazol-4-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F2N4O2/c17-13-3-2-10(7-14(13)18)15-12(6-11(8-20)16(23)24)9-22(21-15)5-1-4-19/h2-3,6-7,9H,1,5H2,(H,23,24)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZKOLHOMUUEFO-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NN(C=C2C=C(C#N)C(=O)O)CCC#N)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=NN(C=C2/C=C(\C#N)/C(=O)O)CCC#N)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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